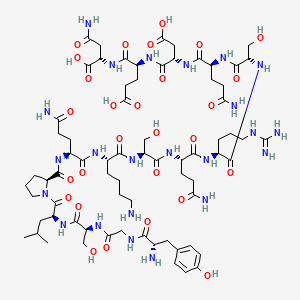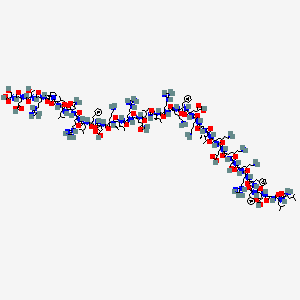
Endothelin-2 (human, canine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Endothelin-2 is a peptide encoded by the EDN2 gene in humans and canines. It belongs to a family of three endothelin peptide isoforms (Endothelin-1, Endothelin-2, Endothelin-3), which are known for their potent vasoconstrictive properties. Endothelin-2 is primarily produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It plays a crucial role in regulating vascular tone and blood pressure.
作用机制
Target of Action
Endothelin-2 (ET-2) is a potent vasoactive peptide that primarily targets two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . These receptors play crucial roles in various physiological processes, including vasoconstriction and vasodilation .
Mode of Action
ET-2 interacts with its targets, the EDNRA and EDNRB receptors, to exert its effects . The binding affinity of EDNRA with ET-2 is much higher than that with other endothelins, while the binding affinities of EDNRB with the endothelins are similar . This interaction triggers a series of intracellular events, leading to various physiological changes .
Pharmacokinetics
It is known that et-2 is present in the blood of animals and humans at levels ranging from 03pg/ml to 3pg/ml .
Action Environment
The action of ET-2 can be influenced by various environmental factors. For instance, the expression of ET-2 in granulosa cells has been shown to be highly dependent on the hypoxic mediator, hypoxia-inducible factor 1 alpha (HIF1A) . Moreover, the effects of ET-2 can be modulated by the local cellular environment, as suggested by the highly local action of endothelins .
生化分析
Biochemical Properties
Endothelin-2 interacts with G-protein-linked transmembrane receptors, specifically the endothelin A receptor (ET-RA) and the endothelin B receptor (ET-RB) . It exhibits strong and long-lasting vasoconstrictor activity characteristic of endothelin .
Cellular Effects
Endothelin-2 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Endothelin-2 is a chemoattractant for macrophages , and it has been shown to promote contraction in the myofibroblast cells of the theca layer of the follicle .
Molecular Mechanism
Endothelin-2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) .
Temporal Effects in Laboratory Settings
Endothelin-2 is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation . It plays an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle .
Dosage Effects in Animal Models
The effects of Endothelin-2 vary with different dosages in animal models
Metabolic Pathways
Endothelin-2 is involved in several metabolic pathways. It plays a role in the regulation of systemic arterial blood pressure, vasoconstriction, cytokine-mediated signaling pathway, and positive regulation of cytosolic calcium ion concentration .
Subcellular Localization
In terms of subcellular localization, Endothelin-2 is expressed in the granulosa cells (GCs) and not in the vascular theca interna
准备方法
Synthetic Routes and Reaction Conditions: Endothelin-2 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA.
Industrial Production Methods: Industrial production of Endothelin-2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
化学反应分析
Types of Reactions: Endothelin-2 undergoes various chemical reactions, including:
Oxidation: The disulfide bridges between cysteine residues can be oxidized, affecting the peptide’s structure and function.
Reduction: Reduction of disulfide bridges can lead to the unfolding of the peptide.
Substitution: Amino acid substitution can be performed to study the structure-activity relationship of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis can be employed to introduce specific amino acid substitutions.
Major Products: The major products formed from these reactions include oxidized or reduced forms of Endothelin-2 and various analogs with substituted amino acids .
科学研究应用
Endothelin-2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in cell signaling, vasoconstriction, and regulation of blood pressure.
Medicine: Explored as a potential therapeutic target for cardiovascular diseases, including hypertension and heart failure.
Industry: Utilized in the development of endothelin receptor antagonists for therapeutic applications
相似化合物的比较
Endothelin-1: Shares a high degree of homology with Endothelin-2 and is also a potent vasoconstrictor.
Endothelin-3: Another isoform with similar vasoconstrictive properties but different tissue distribution and receptor affinity.
Uniqueness of Endothelin-2: Endothelin-2 is unique in its specific expression patterns and physiological roles. Unlike Endothelin-1, which is widely distributed, Endothelin-2 is predominantly found in the kidney, placenta, and uterus. Additionally, Endothelin-2 has distinct receptor binding affinities and regulatory mechanisms .
属性
CAS 编号 |
123562-20-9 |
|---|---|
分子式 |
C₁₁₅H₁₆₀N₂₆O₃₂S₄ |
分子量 |
2546.92 |
序列 |
One Letter Code: CSCSSWLDKECVYFCHLDIIW (Disulfide bridge: Cys1-Cys15, Cys3-Cys11) |
同义词 |
Endothelin-2 (human, canine); Human endothelin-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)





![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)

